molecular formula C14H23NO3 B2675762 tert-butyl N-(4-acetylnorbornan-1-yl)carbamate CAS No. 2423978-43-0

tert-butyl N-(4-acetylnorbornan-1-yl)carbamate

Cat. No.: B2675762
CAS No.: 2423978-43-0
M. Wt: 253.342
InChI Key: BXAFSGYKFVKGJR-UHFFFAOYSA-N
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Description

tert-butyl N-(4-acetylnorbornan-1-yl)carbamate: is a chemical compound with the molecular formula C14H23NO3. It is known for its unique structure, which includes a tert-butyl carbamate group and a norbornane ring system. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-acetylnorbornan-1-yl)carbamate typically involves the reaction of a norbornane derivative with tert-butyl carbamate. One common method includes the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the desired carbamate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4-acetylnorbornan-1-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbamate group into amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

tert-butyl N-(4-acetylnorbornan-1-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-(4-acetylnorbornan-1-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The norbornane ring system may contribute to the compound’s stability and binding affinity .

Comparison with Similar Compounds

  • tert-butyl N-(4-acetylnorbornan-1-yl)carbamate
  • This compound
  • This compound

Comparison: this compound is unique due to its combination of a tert-butyl carbamate group and a norbornane ring system. This structure imparts specific chemical and biological properties that distinguish it from other carbamate compounds. The presence of the norbornane ring enhances the compound’s stability and may improve its binding affinity to molecular targets .

Properties

IUPAC Name

tert-butyl N-(4-acetyl-1-bicyclo[2.2.1]heptanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-10(16)13-5-7-14(9-13,8-6-13)15-11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAFSGYKFVKGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CCC(C1)(CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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